L-galacto-2-Heptulose
Overview
Description
Preparation Methods
L-galacto-2-Heptulose can be synthesized through the oxidation of perseitol, a naturally occurring heptitol found in avocado pears. The oxidation process is typically carried out using the bacterium Acetobacter suboxydans . This method involves the conversion of perseitol to perseulose under controlled conditions, ensuring high yield and purity .
Chemical Reactions Analysis
L-galacto-2-Heptulose undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of perseulose can yield perseitol, the original heptitol from which it was synthesized.
Substitution: Substitution reactions involving perseulose can lead to the formation of different heptose derivatives. .
Scientific Research Applications
L-galacto-2-Heptulose has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of heptoses and their derivatives.
Biology: this compound plays a role in the study of carbohydrate metabolism and enzyme activity.
Medicine: Research is ongoing to explore the potential therapeutic applications of perseulose and its derivatives.
Industry: This compound is used in the synthesis of complex carbohydrates and as a precursor for various biochemical compounds
Mechanism of Action
The mechanism of action of perseulose involves its interaction with specific enzymes and metabolic pathways. In biological systems, perseulose is metabolized by enzymes that recognize its unique seven-carbon structure. This interaction can influence various metabolic processes, including energy production and biosynthesis of other carbohydrates .
Comparison with Similar Compounds
L-galacto-2-Heptulose is unique among heptoses due to its specific structure and reactivity. Similar compounds include:
Sedoheptulose: Another seven-carbon sugar involved in photosynthesis.
Mannoheptulose: Found in avocados and known for its inhibitory effect on glucose metabolism.
Volemitol: A heptitol similar to perseitol, found in certain fungi and plants
Properties
IUPAC Name |
(3S,4R,5R,6S)-1,3,4,5,6,7-hexahydroxyheptan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3,5-10,12-14H,1-2H2/t3-,5+,6+,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNZZMHEPUFJNZ-UISOVIGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401315838 | |
Record name | L-Galactoheptulose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401315838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29325-35-7 | |
Record name | L-Galactoheptulose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29325-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Galactoheptulose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401315838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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